molecular formula C8H8ClN3O2 B1602713 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride CAS No. 372953-13-4

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride

Cat. No. B1602713
M. Wt: 213.62 g/mol
InChI Key: DXEDAJUYYNIILR-UHFFFAOYSA-N
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Description

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It belongs to the class of heterocyclic compounds and is widely used as a building block for the synthesis of various bioactive molecules.

Mechanism Of Action

The mechanism of action of 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes such as kinases and proteases. This inhibition can lead to the disruption of various cellular processes and ultimately result in the death of cancer cells.

Biochemical And Physiological Effects

Studies have shown that 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride exhibits potent antioxidant and anti-inflammatory activities. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been suggested that it may have potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.

Advantages And Limitations For Lab Experiments

One of the major advantages of 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride is its versatility as a building block for the synthesis of various bioactive molecules. Additionally, it exhibits potent antioxidant and anti-inflammatory activities, making it an attractive candidate for the treatment of various diseases. However, one of the major limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the research on 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride. One potential area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of more soluble derivatives of this compound may help overcome some of the limitations associated with its low solubility in water.

Scientific Research Applications

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been used as a building block for the synthesis of various bioactive molecules such as kinase inhibitors, antitumor agents, and antimicrobial agents. Additionally, it has been shown to exhibit potent antioxidant and anti-inflammatory activities.

properties

IUPAC Name

6-amino-1H-benzimidazole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13;/h1-3H,9H2,(H,10,11)(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEDAJUYYNIILR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590803
Record name 6-Amino-1H-benzimidazole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-1H-benzo[d]imidazole-2-carboxylic acid hydrochloride

CAS RN

372953-13-4
Record name 6-Amino-1H-benzimidazole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30590803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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